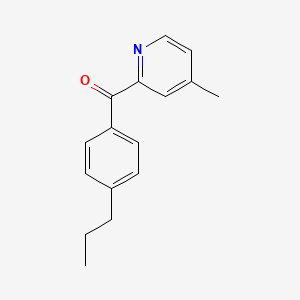

4-Methyl-2-(4-propylbenzoyl)pyridine

描述

4-Methyl-2-(4-propylbenzoyl)pyridine is an organic compound with the molecular formula C16H17NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, material science, and various industrial processes. The compound’s structure consists of a pyridine ring substituted with a methyl group at the 4-position and a propylbenzoyl group at the 2-position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-propylbenzoyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyridine with 4-propylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Another method involves the use of Grignard reagents. In this approach, 4-methylpyridine is reacted with 4-propylbenzoyl bromide in the presence of magnesium metal and anhydrous ether. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can enhance yield and reduce production costs.

化学反应分析

Types of Reactions

4-Methyl-2-(4-propylbenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

Substitution: N-bromosuccinimide in an organic solvent like dichloromethane at room temperature.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated pyridine derivatives.

科学研究应用

Biological Activities

1.1 Anti-inflammatory Properties

Research indicates that pyridine derivatives, including 4-Methyl-2-(4-propylbenzoyl)pyridine, exhibit anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases . The ability to modulate these pathways suggests their utility in developing anti-inflammatory drugs.

1.2 Antimicrobial Activity

Studies have demonstrated that pyridine derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against various bacterial strains, including Escherichia coli. The presence of specific substituents on the pyridine ring enhances their antibacterial efficacy, indicating a promising avenue for antibiotic development .

1.3 Antitumor Potential

The cytotoxic effects of certain pyridine derivatives have been explored in cancer research. Compounds with structural similarities to this compound have demonstrated the ability to induce apoptosis in cancer cells, suggesting their potential as antitumor agents. The mechanisms often involve the disruption of cellular processes essential for cancer cell survival .

Material Science Applications

3.1 Liquid Crystals

Pyridine derivatives are explored as chiral dopants in liquid crystal displays (LCDs). The unique electronic properties of compounds like this compound make them suitable for enhancing the performance and stability of liquid crystal systems due to their favorable dipole moments .

3.2 Photovoltaic Materials

Research is ongoing into the use of pyridine-based compounds in organic photovoltaic devices. Their ability to absorb light and facilitate charge transfer positions them as potential materials for improving the efficiency of solar cells .

Case Studies and Research Findings

作用机制

The mechanism of action of 4-Methyl-2-(4-propylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.

相似化合物的比较

Similar Compounds

4-Methyl-2-benzoylpyridine: Similar structure but lacks the propyl group.

2-(4-Propylbenzoyl)pyridine: Similar structure but lacks the methyl group.

4-Methyl-2-(4-methylbenzoyl)pyridine: Similar structure but has a methyl group instead of a propyl group.

Uniqueness

4-Methyl-2-(4-propylbenzoyl)pyridine is unique due to the presence of both the methyl and propylbenzoyl groups, which can influence its chemical reactivity and biological activity

生物活性

4-Methyl-2-(4-propylbenzoyl)pyridine is a pyridine derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound, characterized by its unique structure comprising a methyl group and a propylbenzoyl substituent, exhibits significant biological activities, including antimicrobial and antifungal properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Formula: C16H17NO

CAS Number: 1187170-93-9

Structure: The compound features a pyridine ring substituted at the 2-position with a propylbenzoyl group and a methyl group at the 4-position. This structural arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating metabolic pathways or inhibiting essential processes in microbial organisms. For instance, it has shown potential in disrupting bacterial growth through interference with metabolic functions.

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial and antifungal activities. These properties make it a candidate for further exploration in drug development aimed at combating infections caused by resistant strains of bacteria and fungi .

Case Studies

- Antifungal Activity:

- A study evaluated the antifungal efficacy of various pyridine derivatives, including this compound, against common fungal pathogens such as Candida albicans. Results indicated a significant inhibitory effect, suggesting its potential as an antifungal agent.

- Antimicrobial Activity:

- In another investigation, the compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The findings revealed that it effectively inhibited bacterial growth, supporting its application in developing new antimicrobial therapies.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Antimicrobial Activity | Unique Properties |

|---|---|---|---|

| This compound | Methyl group at position 4; propylbenzoyl at position 2 | Yes | Potential antifungal agent |

| 2-Acetylpyridine | Acetyl group at position 2 | Moderate | Exhibits antimicrobial activity |

| 3-Pyridylacetic acid | Carboxylic acid at position 3 | Low | Known for neuroprotective effects |

| 2-(4-Methylphenyl)pyridine | Methylphenyl group at position 2 | Yes | Displays anti-inflammatory properties |

Research Findings

Recent studies have highlighted the diverse applications of this compound in medicinal chemistry:

- Drug Development: The compound is being explored for its potential use in designing new therapeutic agents due to its ability to interact with biological targets effectively .

- Agricultural Applications: Some derivatives of pyridine have been investigated for their role in regulating plant growth rates, indicating a broader scope of application beyond human medicine .

常见问题

Q. What experimental design strategies are optimal for synthesizing 4-Methyl-2-(4-propylbenzoyl)pyridine?

Basic Research Focus

A factorial design approach is recommended to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2^k factorial design can systematically evaluate the interaction effects of variables like reaction time (6–24 hours) and stoichiometric ratios (1:1 to 1:2.5) on yield . Statistical software (e.g., JMP, Minitab) should be used to analyze variance (ANOVA) and identify critical factors. Evidence from bromination and cyclization protocols in pyridine derivatives suggests prioritizing inert atmospheres (N₂/Ar) and anhydrous conditions to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing structural and purity parameters of this compound?

Basic Research Focus

- Structural Confirmation : High-resolution NMR (¹H/¹³C) to resolve aromatic protons (δ 7.2–8.5 ppm) and carbonyl signals (δ 190–210 ppm). Compare with computational predictions (DFT-based chemical shift calculations) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient). Validate against reference standards of structurally analogous pyridines (e.g., 2-benzoylpyridine derivatives) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (expected m/z ~265 for [M+H]⁺) .

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

Advanced Research Focus

Leverage quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict reaction intermediates and transition states. For example:

- Reaction Mechanism : Map the energy profile for benzoylation steps, identifying rate-limiting stages (e.g., nucleophilic acyl substitution).

- Solvent Effects : Use COSMO-RS simulations to screen solvents for optimal polarity and solubility .

- Derivative Design : Perform virtual screening (molecular docking) to predict bioactivity, prioritizing substituents at the 4-propyl position for pharmacological studies .

Q. How should researchers address contradictions in reported toxicity or stability data for this compound?

Advanced Research Focus

- Data Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring to track degradation products. Compare results with conflicting literature using principal component analysis (PCA) .

- Toxicity Gaps : Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) if existing data are absent. Cross-reference with structurally similar compounds (e.g., 4-methylpyridine derivatives) to infer hazards .

Q. What methodologies are recommended for studying the compound’s reactivity under catalytic or photolytic conditions?

Advanced Research Focus

- Catalytic Studies : Use Pd/C or Ni-based catalysts in hydrogenation experiments (H₂, 1–3 atm) to probe reducibility of the benzoyl group. Monitor by in-situ FTIR for carbonyl bond cleavage .

- Photodegradation : Expose to UV-Vis light (λ = 300–400 nm) in a photoreactor and analyze products via GC-MS. Compare degradation kinetics in aqueous vs. organic matrices .

Q. How can researchers systematically evaluate the ecological impact of this compound?

Advanced Research Focus

- Persistence : Conduct OECD 301F biodegradability tests (28-day aerobic conditions) to measure % mineralization via CO₂ evolution .

- Bioaccumulation : Estimate log Kow (octanol-water partition coefficient) using shake-flask methods or EPI Suite predictions. Values >3 indicate potential bioaccumulation .

- Aquatic Toxicity : Perform acute toxicity tests (OECD 202) on Daphnia magna (48-hour EC₅₀) and algal species (72-hour growth inhibition) .

Q. What advanced techniques are suitable for resolving stereochemical or regiochemical ambiguities in derivatives?

Advanced Research Focus

- X-ray Crystallography : Resolve crystal structures of halogenated derivatives (e.g., bromo-analogs) to confirm substitution patterns .

- Dynamic NMR : Study hindered rotation of the 4-propylbenzoyl group using variable-temperature ¹H NMR (VT-NMR) to detect coalescence temperatures .

Q. How can reaction engineering principles improve scale-up protocols for this compound?

Advanced Research Focus

- Flow Chemistry : Design a continuous-flow reactor with residence time optimization (5–30 minutes) to enhance heat/mass transfer during benzoylation .

- Process Analytical Technology (PAT) : Implement inline Raman spectroscopy to monitor reaction progress and automate feed adjustments .

属性

IUPAC Name |

(4-methylpyridin-2-yl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-3-4-13-5-7-14(8-6-13)16(18)15-11-12(2)9-10-17-15/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVCFKGPMRJMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。